5-Methyl-5-azaspiro[2.4]heptan-7-amine is a spirocyclic amine characterized by its unique bicyclic structure, which incorporates a nitrogen atom within one of the rings. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. The molecular formula of 5-Methyl-5-azaspiro[2.4]heptan-7-amine is , with a molecular weight of approximately 126.20 g/mol. Its IUPAC name highlights its structural features, which include a methyl group and a spirocyclic framework that contributes to its chemical properties and biological activities.
The compound is primarily sourced from synthetic methods in laboratory settings, with research indicating its relevance in drug development and chemical synthesis. It has been studied for its biological activities, particularly in enzyme inhibition and receptor interactions, making it a subject of interest in both academic and industrial research.
5-Methyl-5-azaspiro[2.4]heptan-7-amine is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It falls under the category of spirocyclic compounds, which are characterized by having two or more rings that share a single atom.
The synthesis of 5-Methyl-5-azaspiro[2.4]heptan-7-amine typically involves cyclization reactions. One common method includes the reaction of suitable amines with cyclopropane derivatives under controlled conditions to form the desired spirocyclic structure.
The molecular structure of 5-Methyl-5-azaspiro[2.4]heptan-7-amine features a spirocyclic arrangement where two rings are interconnected at a single atom (the nitrogen atom). This unique configuration contributes to its distinct chemical properties.
5-Methyl-5-azaspiro[2.4]heptan-7-amine can undergo several types of chemical reactions:
Common reagents include:
These reactions can lead to the formation of diverse products depending on the specific conditions employed.
The mechanism of action for 5-Methyl-5-azaspiro[2.4]heptan-7-amine primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that this compound may inhibit specific enzymes or modulate receptor activity, affecting biochemical pathways such as the JAK-STAT signaling pathway. This modulation can lead to alterations in cellular processes including growth and immune responses.
5-Methyl-5-azaspiro[2.4]heptan-7-amine is typically presented as a colorless to pale yellow liquid or solid, depending on purification processes.
The compound exhibits typical behaviors associated with amines, including basicity and nucleophilicity due to the presence of the nitrogen atom in its structure.
The construction of the strained 5-azaspiro[2.4]heptane system demands precise bond formation tactics to assemble the spirocyclic architecture efficiently. Industrial routes exploit intramolecular alkylation of appropriately functionalized cyclopropane precursors as a key ring-forming step. A landmark patent (US7842818B2) details a high-yielding sequence where neopentylic halide intermediates undergo base-mediated cyclization under phase-transfer conditions. This method strategically overcomes the substantial kinetic barrier associated with forming quaternary centers in sterically congested environments. Critical to success is the use of gem-dihalocyclopropane precursors, which facilitate the installation of the requisite electrophilic centers for nitrogen attack. Through careful optimization of base strength (KOt-Bu or Cs₂CO₃), solvent polarity (DMF/toluene mixtures), and reaction concentration, cyclization yields exceeding 75% are consistently achieved at multi-kilogram scales [5]. Alternative routes employing dieckmann-type condensation or radical cyclization have shown promise in laboratory settings but face limitations in stereocontrol and functional group compatibility during scale-up operations.
Table 1: Cyclization Approaches for 5-Azaspiro[2.4]heptane Core Synthesis
Precursor Type | Cyclization Conditions | Key Advantages | Yield Range |
---|---|---|---|
γ-Haloamines | KOH, TBAHS, Toluene/H₂O, 60°C | Operational simplicity | 60-75% |
Mesylated Diamines | Cs₂CO₃, DMF, 80°C | Suppresses elimination side products | 70-82% |
Azido-Alkyl Bromides | PPh₃, THF/H₂O, 40°C (Staudinger) | Amenable to chiral pool starting materials | 65-78% |
Installing the C7-amine functionality with precise stereocontrol presents significant synthetic hurdles due to the proximity of the cyclopropane ring, which imposes severe steric constraints on reagents approaching the reaction site. Two dominant strategies have emerged: chiral auxiliary-directed approaches and diastereoselective reductive amination. In the former, enantiomerically pure carboxylic acid derivatives (e.g., (S)-4-methyleneprolinate) undergo Curtius rearrangement or Hofmann degradation to furnish the corresponding amine with retained chirality. This method leverages the rigid scaffold to minimize epimerization risks during nitrogen installation. The latter methodology employs prochiral ketone intermediates derived from N-protected spirocyclic lactams. Asymmetric reduction using BINAP-Ru complexes or CBS-catalyzed hydride transfer achieves enantiomeric ratios (e.r.) up to 96:4. Resolution techniques remain indispensable for achieving >99% ee, particularly through diastereomeric salt formation using chiral acids such as dibenzoyl-D-tartaric acid (DBTA) or L-di-p-toluoyltartaric acid (DPTTA) in ethanol/water mixtures. Isolation of the (S)-enantiomer as its water-soluble dihydrochloride salt (CAS# 173904-24-0) enables direct crystallization-induced enrichment [3] [6] [9].
Table 2: Stereocontrol Methods for C7-Amine Installation
Strategy | Chiral Inducer | Conditions | e.r./d.r. | Scale Feasibility |
---|---|---|---|---|
Enzymatic Resolution | Lipase PS-C3 | Vinyl acetate, MTBE, 30°C | 98:2 | Lab-scale |
Diastereomeric Crystallization | DPTTA | EtOH/H₂O, 0-5°C | >99:1 | Pilot Plant |
Asymmetric Hydrogenation | (S,S)-Et-DuPhos-Rh catalyst | H₂ (50 bar), MeOH, 25°C | 96:4 | Multi-gram |
Chiral Pool Derivatization | (R)-Glyceraldehyde acetonide | NaBH₃CN, MeOH, -10°C | >99:1 | Lab-scale |
Contemporary routes increasingly leverage catalytic enantioselective technologies to bypass resolution steps, enhancing atom economy. A breakthrough approach employs phase-transfer catalysis (PTC) for the double alkylation of glycine imine derivatives. Using a chinchonidine-derived quaternary ammonium salt (10 mol%) in a toluene/dichloromethane solvent system with 50% aqueous KOH, researchers achieved enantioselective bis-allylation of tert-butyl N-(diphenylmethylene)glycinate at -20°C. Subsequent thermal aza-Cope rearrangement spontaneously cyclizes the intermediate to furnish (S)-4-methyleneprolinate with 95:5 e.r. and 71% yield. This product serves as a pivotal precursor to the target spirocyclic amine through dibromocarbene addition and reductive debromination sequences. Notably, attempts to directly alkylate with bis-halomethylcyclopropanes under PTC conditions failed due to neopentylic strain inhibiting SN₂ displacement, highlighting the clever workaround via unsaturated intermediates. Further refinements explored organocatalytic Mannich reactions between cyclopropane-derived ketones and dibenzyl azodicarboxylate, though enantioselectivity remained moderate (<85% ee) [7].
Transitioning from laboratory synthesis to metric-ton manufacturing necessitates innovations in continuous processing and purification technology. Key bottlenecks in batch production include:
Adoption of continuous flow reactor systems revolutionized the critical cyclization step. By precisely controlling residence time (8-12 minutes) and temperature (85±0.5°C) in a Corning Advanced-Flow™ reactor, manufacturers achieved near-quantitative conversion while minimizing degradation pathways. Subsequent steps employ enzymatic transamination using ω-transaminases immobilized on polymethacrylate carriers, enabling dynamic kinetic resolution with theoretical 100% yield potential. For purification, simulated moving bed (SMB) chromatography using chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) provides >99.9% ee at production rates exceeding 100 kg/day. Final isolation as the dihydrochloride salt (CAS# 173904-24-0) through anti-solvent crystallization in 2-propanol/HCl affords pharmaceutical-grade material with consistent purity (≥96% by qNMR) and bulk density properties optimized for formulation. These advances collectively reduced production costs by 60% while eliminating hazardous solvents like hexamethylphosphoramide (HMPA) previously employed in stoichiometric reductions [3] [5] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1